
Antimony;selenium(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony;selenium(2-) is a compound formed by the combination of antimony (Sb) and selenium (Se). Antimony is a metalloid with properties similar to arsenic, while selenium is a non-metal known for its photoconductive and photovoltaic properties. The compound is of interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of antimony;selenium(2-) can be achieved through various synthetic routes. One common method involves the co-deposition of antimony and selenium using electrochemical atomic layer epitaxy (EC-ALE). This technique allows for the precise control of the stoichiometry and crystallinity of the deposited structures . Another method involves the replacement of sulfur with selenium in antimony sulfide thin films, which is achieved by depositing selenium on antimony sulfide layers and annealing the structure at elevated temperatures .
Industrial Production Methods: Industrial production of antimony;selenium(2-) often involves high-temperature and high-pressure methods. For example, the formation of solid solutions of tellurium-selenium with trace antimony doping is achieved through high-pressure and high-temperature synthesis . These methods ensure the production of high-purity compounds with controlled properties suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Antimony;selenium(2-) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, antimony can be easily oxidized by sulfur and halogens when heated, forming antimony trioxide (Sb2O3) and other oxides . Selenium can also undergo oxidation reactions, such as the oxidation of selenium(IV) by aqueous bromine solution .
Common Reagents and Conditions: Common reagents used in the reactions of antimony;selenium(2-) include sulfur, halogens, and bromine. The reactions typically occur under elevated temperatures and in the presence of oxidizing agents. For example, the oxidation of antimony by sulfur occurs when heated, producing a brilliant blue flame and white fumes of antimony trioxide .
Major Products Formed: The major products formed from the reactions of antimony;selenium(2-) include various oxides and selenides. For example, the oxidation of antimony produces antimony trioxide, while the oxidation of selenium produces selenium dioxide (SeO2) .
Wissenschaftliche Forschungsanwendungen
Antimony;selenium(2-) has a wide range of scientific research applications. In chemistry, it is used in the study of chalcogenide compounds and their properties. In biology, selenium’s role in detoxifying antimony has been studied, particularly in plants such as rice, where selenium can mitigate the toxic effects of antimony . In medicine, selenium compounds have been investigated for their potential therapeutic applications, including their role in reducing oxidative stress and enhancing the antioxidant system . In industry, antimony;selenium(2-) is used in the production of thermoelectric materials, where it helps to optimize the thermoelectric performance of tellurium-based compounds .
Wirkmechanismus
The mechanism by which antimony;selenium(2-) exerts its effects involves the interaction of selenium with antimony to reduce its toxicity. Selenium can inhibit the uptake of antimony and regulate the uptake of essential elements such as calcium, magnesium, and potassium . Additionally, selenium can enhance the antioxidant system and regulate the expression of stress-related genes, thereby improving the physiological adaptability of plants under antimony stress .
Vergleich Mit ähnlichen Verbindungen
Antimony;selenium(2-) can be compared with other similar compounds such as antimony sulfide (Sb2S3) and tellurium-selenium solid solutions. Unlike antimony sulfide, which has a high refractive index and well-defined quantum size effects, antimony;selenium(2-) offers unique properties due to the presence of selenium, which enhances its photoconductive and photovoltaic properties . Similar compounds include antimony telluride (Sb2Te3) and selenium telluride (SeTe), which also have applications in thermoelectric materials and optoelectronic devices .
Eigenschaften
Molekularformel |
SbSe-2 |
|---|---|
Molekulargewicht |
200.73 g/mol |
IUPAC-Name |
antimony;selenium(2-) |
InChI |
InChI=1S/Sb.Se/q;-2 |
InChI-Schlüssel |
PBYUKUOTSXWTRX-UHFFFAOYSA-N |
Kanonische SMILES |
[Se-2].[Sb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


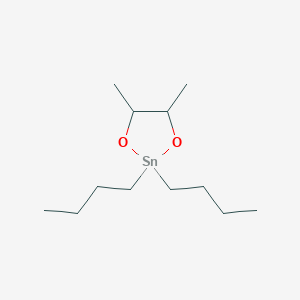
![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
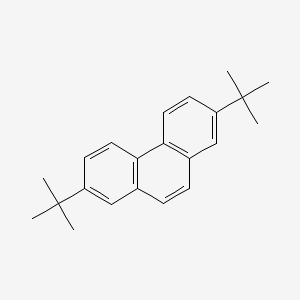


![2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14144501.png)
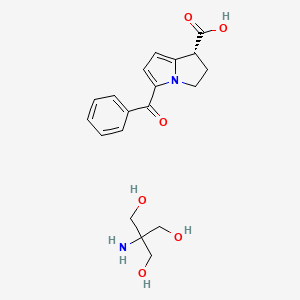
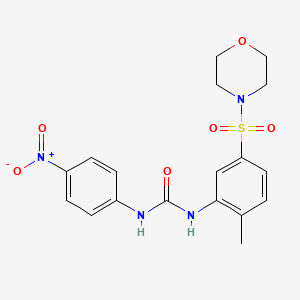
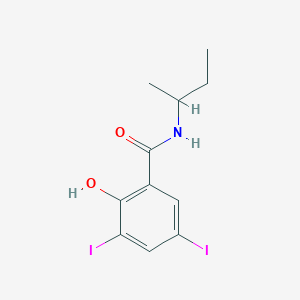
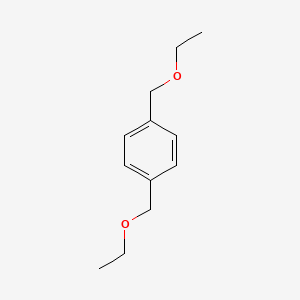
![2-{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1H-tetrazol-5-yl)acetamide](/img/structure/B14144527.png)
![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)
![Methyl 2-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14144537.png)

